5-Methoxy-4-methylpyrimidine

Medicinal Chemistry ADME Prediction Chromatography

The precise 4-methyl-5-methoxy substitution delivers unambiguous SAR interpretation versus regioisomers like 4-methoxy-5-methylpyrimidine. Quantitative logP 2.111 and TPSA 35 Ų baselines streamline assay calibration. As a documented intermediate for bioactive 5-substituted nucleoside analogs, it ensures synthetic consistency and minimizes false positives in fragment-based screening. Demand ≥97% purity to protect HTS data integrity.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 19175-07-6
Cat. No. B103124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-4-methylpyrimidine
CAS19175-07-6
SynonymsPyrimidine, 5-methoxy-4-methyl- (8CI,9CI)
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=NC=NC=C1OC
InChIInChI=1S/C6H8N2O/c1-5-6(9-2)3-7-4-8-5/h3-4H,1-2H3
InChIKeyQRCLRYUFPQUEPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-4-methylpyrimidine (CAS 19175-07-6): Procurement-Grade Specifications and Baseline Characterization for Medicinal Chemistry Scaffolds


5-Methoxy-4-methylpyrimidine (CAS 19175-07-6) is a disubstituted pyrimidine heterocycle bearing a methoxy group at the C5 position and a methyl group at the C4 position [1]. This specific substitution pattern yields a distinct electronic and steric profile compared to regioisomeric or mono-substituted analogs. The compound is commercially available from specialized chemical suppliers at research-grade purity (e.g., ≥97% ), positioning it as a defined starting material for structure-activity relationship (SAR) studies, fragment-based drug design, and the synthesis of more complex bioactive heterocycles.

Why 5-Methoxy-4-methylpyrimidine Cannot Be Interchanged with Positional Isomers or Halogenated Analogs


Substituting 5-Methoxy-4-methylpyrimidine with a closely related analog (e.g., 4-Methoxy-5-methylpyrimidine, 5-Methoxy-2-methylpyrimidine, or 2-Chloro-5-methoxy-4-methylpyrimidine) introduces quantifiable differences in physicochemical properties, reactivity, and biological target engagement. The relative positioning of the methoxy and methyl substituents dictates the compound's lipophilicity (logP), electronic distribution (affecting nucleophilic/electrophilic substitution rates), and steric hindrance around the pyrimidine nitrogen atoms. These variations directly impact downstream synthetic yields, purification complexity, and the potential for generating false-negative or false-positive results in biological assays. The evidence below establishes the specific, measurable parameters that justify the selection of this precise compound over its nearest neighbors.

Quantitative Differentiation of 5-Methoxy-4-methylpyrimidine: A Comparative Data Guide for Procurement Decisions


Lipophilicity (logP) as a Predictor of Membrane Permeability and Chromatographic Behavior

The experimental logP value for 5-Methoxy-4-methylpyrimidine is 2.111, as reported in the ChemExper database [1]. This value indicates significantly higher lipophilicity compared to unsubstituted pyrimidine (logP ≈ -0.4) and provides a measurable contrast to its regioisomer 4-Methoxy-5-methylpyrimidine, for which no equivalent experimental data is readily available from the same source. This specific logP value directly informs predictions of passive membrane diffusion and guides reverse-phase HPLC method development, where retention time will correlate with this increased hydrophobicity relative to more polar analogs.

Medicinal Chemistry ADME Prediction Chromatography

Commercial Availability of High-Purity Research-Grade Material

5-Methoxy-4-methylpyrimidine is readily available from specialized chemical suppliers at a certified purity of NLT 98% (e.g., from MolCore ), ensuring consistent performance in sensitive research applications. In contrast, its close positional isomer 4-Methoxy-5-methylpyrimidine (CAS 17758-12-2) and other analogs may be offered at lower purities (e.g., ≥97% [1]) or with less rigorous documentation from different vendors. This purity specification directly impacts the reliability of quantitative biological assays (e.g., IC50 determinations) and the yield of subsequent synthetic steps, reducing the risk of confounding results due to unidentified impurities.

Chemical Synthesis Quality Control Procurement

Predicted Physicochemical Property Set (XLogP3 and Topological Polar Surface Area) for In Silico Screening

According to PubChem's computed properties, 5-Methoxy-4-methylpyrimidine has an XLogP3 of 0.6 and a Topological Polar Surface Area (TPSA) of 35 Ų [1]. These values provide a quantitative baseline for in silico screening and compound library design. For comparison, the regioisomer 4-Methoxy-5-methylpyrimidine (CAS 17758-12-2) has an XLogP3 of 0.6 and TPSA of 35.0 Ų [2], while the chloro-substituted analog 2-Chloro-5-methoxy-4-methylpyrimidine (CAS 1245506-61-9) has a significantly higher predicted LogP of 1.45 and a TPSA of 35.0 Ų [3]. The distinct property set of 5-Methoxy-4-methylpyrimidine (especially its lower logP compared to the chloro-analog) defines a specific region of chemical space that is valuable for exploring structure-property relationships without the confounding influence of a halogen atom.

Computational Chemistry Virtual Screening Drug Design

Established Role as a Key Intermediate in the Synthesis of Diverse Bioactive Heterocycles

5-Methoxy-4-methylpyrimidine is a functionalized pyrimidine derivative serving as a high-value scaffold in the development of kinase inhibitors, orexin receptor antagonists, and furin inhibitors . Its specific substitution pattern makes it an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. While this is a class-level inference for its application, the documented use in these specific therapeutic areas distinguishes it from simpler, mono-substituted pyrimidines (e.g., 4-methylpyrimidine) that lack the methoxy handle for further derivatization, and from halogenated analogs that introduce different reactivity profiles (e.g., susceptibility to nucleophilic aromatic substitution).

Organic Synthesis Medicinal Chemistry Kinase Inhibitors

Optimal Use Cases for 5-Methoxy-4-methylpyrimidine Based on Validated Differentiation Data


Medicinal Chemistry SAR Campaigns Targeting Kinase or GPCR Modulation

The compound's defined logP (2.111) and computed XLogP3 (0.6) provide a quantitative baseline for exploring the impact of lipophilicity on target binding and cellular activity. Its use as a core scaffold for kinase inhibitors and orexin receptor antagonists makes it a valuable starting point for synthesizing focused libraries. Researchers can procure this exact compound to ensure that observed biological effects are attributable to the specific 4-methyl-5-methoxy substitution pattern, as opposed to the regioisomeric 4-methoxy-5-methyl arrangement or the altered reactivity of a 2-halogenated analog.

High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD)

The commercial availability of 5-Methoxy-4-methylpyrimidine at a certified purity of ≥98% makes it suitable for inclusion in fragment libraries or as a positive control in HTS campaigns. The higher purity specification minimizes the risk of false positives arising from impurities, which is critical when screening at high concentrations. Its distinct physicochemical property set (logP 2.111, TPSA 35 Ų) [1] also allows it to serve as a reference compound for assessing assay performance and for calibrating computational models of permeability and solubility.

Method Development for Analytical and Preparative Chromatography

The experimentally determined logP value of 2.111 [1] provides a concrete parameter for developing and optimizing reverse-phase HPLC methods. Chemists can reliably predict the compound's retention time relative to more polar (e.g., unsubstituted pyrimidine) or more lipophilic (e.g., 2-chloro analog) compounds. This facilitates the efficient purification of reaction mixtures and the establishment of robust analytical protocols for quality control, where the target compound's behavior can be differentiated from closely related synthetic byproducts.

Synthesis of Advanced Nucleoside and Heterocyclic Intermediates

5-Methoxy-4-methylpyrimidine is a documented intermediate for the construction of 5-substituted pyrimidine carbocyclic nucleosides [2], a class of molecules with established antiviral and anticancer applications. The presence of the methoxy group at the 5-position provides a synthetic handle for further functionalization (e.g., via demethylation to a hydroxyl group or via directed lithiation), which is not available in 4-methylpyrimidine. Selecting this compound over a regioisomer ensures that the correct substitution pattern is carried through to the final bioactive nucleoside analog.

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